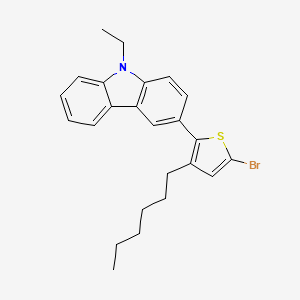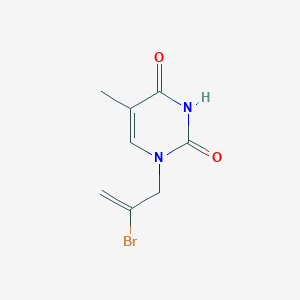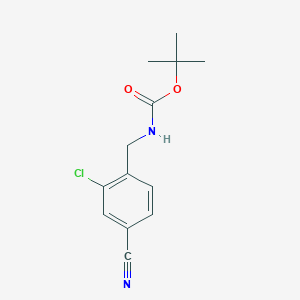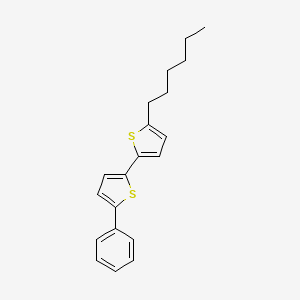
3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a brominated thiophene ring and an ethyl-substituted carbazole moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole typically involves a multi-step process. One common method includes the bromination of 3-hexylthiophene followed by a coupling reaction with 9-ethylcarbazole. The reaction conditions often require the use of a palladium catalyst and a base such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dehalogenated products.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated thiophene derivatives.
Substitution: Thiophene derivatives with various functional groups.
科学的研究の応用
3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole is largely dependent on its interaction with specific molecular targets. In biological systems, the compound may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The brominated thiophene ring and carbazole moiety can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 3-(5-Bromo-3-hexylthiophen-2-yl)-9-methyl-9H-carbazole
- 3-(5-Bromo-3-hexylthiophen-2-yl)-9-phenyl-9H-carbazole
- 3-(5-Bromo-3-hexylthiophen-2-yl)-9-butyl-9H-carbazole
Comparison: Compared to its analogs, 3-(5-Bromo-3-hexylthiophen-2-yl)-9-ethyl-9H-carbazole exhibits unique properties due to the presence of the ethyl group on the carbazole moiety. This structural variation can influence the compound’s solubility, reactivity, and overall stability. Additionally, the specific arrangement of functional groups in this compound may result in distinct electronic and optical properties, making it particularly valuable for applications in organic electronics.
特性
CAS番号 |
917561-52-5 |
|---|---|
分子式 |
C24H26BrNS |
分子量 |
440.4 g/mol |
IUPAC名 |
3-(5-bromo-3-hexylthiophen-2-yl)-9-ethylcarbazole |
InChI |
InChI=1S/C24H26BrNS/c1-3-5-6-7-10-17-16-23(25)27-24(17)18-13-14-22-20(15-18)19-11-8-9-12-21(19)26(22)4-2/h8-9,11-16H,3-7,10H2,1-2H3 |
InChIキー |
LLNOFICDMWUYOL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(SC(=C1)Br)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)

![4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12615705.png)
![4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol](/img/structure/B12615712.png)
![2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl-](/img/structure/B12615713.png)
![2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B12615714.png)
![6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate](/img/structure/B12615720.png)

![1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615732.png)
